Cas no 1515099-23-6 (methyl2-(2-methylfuran-3-yl)ethylamine)

Methyl 2-(2-methylfuran-3-yl)ethylamine is a furan-based amine compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a 2-methylfuran moiety linked to an ethylamine group, offering versatility as a building block for heterocyclic chemistry. The compound’s furan ring provides electron-rich characteristics, facilitating further functionalization, while the amine group allows for derivatization into amides, imines, or other nitrogen-containing intermediates. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multi-step synthetic routes. This compound may serve as a precursor for bioactive molecules, given the prevalence of furan derivatives in medicinal chemistry. Proper handling and storage under inert conditions are recommended to maintain purity.
methyl2-(2-methylfuran-3-yl)ethylamine structure
1515099-23-6 structure
商品名:methyl2-(2-methylfuran-3-yl)ethylamine
CAS番号:1515099-23-6
MF:C8H13NO
メガワット:139.194922208786
CID:6427565
PubChem ID:82594036

methyl2-(2-methylfuran-3-yl)ethylamine 化学的及び物理的性質

名前と識別子

    • methyl2-(2-methylfuran-3-yl)ethylamine
    • EN300-1870585
    • 1515099-23-6
    • methyl[2-(2-methylfuran-3-yl)ethyl]amine
    • インチ: 1S/C8H13NO/c1-7-8(3-5-9-2)4-6-10-7/h4,6,9H,3,5H2,1-2H3
    • InChIKey: LTNRRPRZSDYXOT-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(=C1C)CCNC

計算された属性

  • せいみつぶんしりょう: 139.099714038g/mol
  • どういたいしつりょう: 139.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 95.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 25.2Ų

methyl2-(2-methylfuran-3-yl)ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1870585-0.05g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
0.05g
$888.0 2023-09-18
Enamine
EN300-1870585-0.25g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
0.25g
$972.0 2023-09-18
Enamine
EN300-1870585-5.0g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
5g
$4226.0 2023-06-01
Enamine
EN300-1870585-1.0g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
1g
$1458.0 2023-06-01
Enamine
EN300-1870585-10.0g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
10g
$6266.0 2023-06-01
Enamine
EN300-1870585-10g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
10g
$4545.0 2023-09-18
Enamine
EN300-1870585-5g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
5g
$3065.0 2023-09-18
Enamine
EN300-1870585-0.5g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
0.5g
$1014.0 2023-09-18
Enamine
EN300-1870585-2.5g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
2.5g
$2071.0 2023-09-18
Enamine
EN300-1870585-0.1g
methyl[2-(2-methylfuran-3-yl)ethyl]amine
1515099-23-6
0.1g
$930.0 2023-09-18

methyl2-(2-methylfuran-3-yl)ethylamine 関連文献

methyl2-(2-methylfuran-3-yl)ethylamineに関する追加情報

Introduction to Methyl 2-(2-Methylfuran-3-yl)Ethylamine (CAS No. 1515099-23-6)

Methyl 2-(2-methylfuran-3-yl)ethylamine, also known by its CAS registry number 1515099-23-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of furan, a heterocyclic aromatic compound, with a methyl group attached at the 3-position of the furan ring and an ethylamine substituent at the 2-position. The structure of this compound makes it a valuable molecule for various applications, particularly in drug discovery and chemical synthesis.

The synthesis of methyl 2-(2-methylfuran-3-yl)ethylamine involves several steps, including the preparation of the furan derivative and subsequent alkylation to introduce the ethylamine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of methyl 2-(2-methylfuran-3-yl)ethylamine is in medicinal chemistry. The compound has shown potential as a lead molecule for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in tumor growth, making it a candidate for anticancer drug development.

In addition to its pharmacological applications, methyl 2-(2-methylfuran-3-yl)ethylamine has also been investigated for its role in agrochemicals. The compound's ability to interact with specific receptors in plants suggests its potential as a herbicide or plant growth regulator. Recent research has focused on optimizing its bioavailability and minimizing environmental toxicity, which are critical factors for agricultural applications.

The physical and chemical properties of methyl 2-(2-methylfuran-3-yl)ethylamine are well-documented, with a molecular weight of approximately 177 g/mol and a boiling point around 180°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various laboratory procedures. Its stability under different storage conditions has also been studied, with recommendations for storing the compound in a cool, dry place away from light to prevent degradation.

From an environmental perspective, understanding the fate and transport of methyl 2-(2-methylfuran-3-yl)ethylamine in natural systems is crucial for assessing its potential risks to ecosystems. Recent studies have employed advanced modeling techniques to predict its behavior in water bodies and soil, providing valuable insights into its persistence and bioaccumulation potential.

In conclusion, methyl 2-(2-methylfuran-3-yl)ethylamine (CAS No.1515099-23-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with advancements in synthetic methods and application research, positions it as an important molecule for future innovations in medicine, agriculture, and materials science.

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